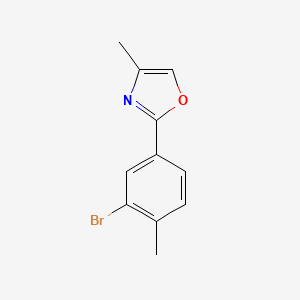![molecular formula C17H19FN4O6S B2944434 N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-86-5](/img/structure/B2944434.png)
N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products, from pharmaceuticals to dyes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to elucidate the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions, while the fluorophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (like solubility, melting point, stability, etc.) would be influenced by its molecular structure. For instance, the presence of polar functional groups might increase its solubility in polar solvents .Scientific Research Applications
Compulsive Food Consumption and Binge Eating
Research has identified the relevance of orexin receptors in modulating feeding, arousal, stress, and drug abuse. A study examined the effects of various orexin receptor antagonists in a model of binge eating in female rats. Although the specific compound N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide wasn’t directly studied, the investigation of similar compounds suggests potential applications in addressing compulsive food consumption and binge eating disorders (Piccoli et al., 2012).
Herbicide Analysis in Natural Water
The compound has relevance in the analytical chemistry domain, particularly in environmental studies. One study focused on the detection and analysis of herbicides and their degradates in natural water. The methodologies used in this study could be applicable for analyzing the environmental presence and impact of this compound, aiding in understanding its environmental distribution and effects (Zimmerman et al., 2002).
Structure Elucidation and Chemical Analysis
In the field of drug discovery and development, detailed structure elucidation is crucial. A related study describes the process of structure identification for a complex chemical compound using NMR and mass spectrometry. This approach could be vital for understanding the structural and functional properties of this compound in scientific research (Girreser et al., 2016).
Synthesis and Structural Characterization
The synthesis and structural characterization of chemically similar compounds, particularly those incorporating fluorophenyl groups, are significant for understanding the potential pharmaceutical applications of this compound. Such studies contribute to drug design and development processes (Kariuki et al., 2021).
Pharmacological Applications
Exploring the pharmacological applications of related compounds can shed light on the potential therapeutic uses of this compound. Studies focusing on antipsychotic, anti-inflammatory, and analgesic activities of similar compounds can guide research into its possible medical applications (Wise et al., 1987).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrazoline derivatives , which are known to exhibit a wide range of biological activities . .
Mode of Action
Pyrazoline derivatives are known for their diverse biological and pharmacological activities . They can interact with various enzymes and receptors in the body, leading to changes in cellular processes . .
Biochemical Pathways
Pyrazoline derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways . .
Result of Action
Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O6S/c1-27-14(28-2)7-19-16(23)17(24)20-15-12-8-29(25,26)9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXBFHJZUHITPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dimethylquinoxalin-2-one](/img/structure/B2944351.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2944353.png)
![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)





![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)


![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide](/img/structure/B2944374.png)
